molecular formula C17H14ClNO2 B14585616 1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one CAS No. 61298-19-9

1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one

Cat. No.: B14585616
CAS No.: 61298-19-9
M. Wt: 299.7 g/mol
InChI Key: WKRCXRFXBQWUTN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinoline core substituted with a chlorophenyl group, a methoxy group, and a methyl group

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Methoxylation and Methylation: The methoxy and methyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methanol and methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core, allowing for the synthesis of a wide range of derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include quinoline derivatives with different substituents, which can be further utilized in various applications.

Scientific Research Applications

1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one can be compared with other similar compounds, such as:

Properties

CAS No.

61298-19-9

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-methoxy-4-methylquinolin-2-one

InChI

InChI=1S/C17H14ClNO2/c1-11-9-17(20)19(13-5-3-12(18)4-6-13)16-8-7-14(21-2)10-15(11)16/h3-10H,1-2H3

InChI Key

WKRCXRFXBQWUTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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